Cas no 863512-87-2 (4-butoxy-N-2-(2-phenyl-1,3-thiazol-4-yl)ethylbenzamide)

4-Butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a synthetic organic compound featuring a benzamide core linked to a 2-phenyl-1,3-thiazole moiety via an ethylene spacer. The butoxy substituent enhances lipophilicity, potentially improving membrane permeability and bioavailability. This structural framework suggests utility in medicinal chemistry, particularly as a scaffold for targeting thiazole-interacting biological pathways. The compound’s design combines aromatic and heterocyclic elements, offering tunable electronic and steric properties for selective binding. Its synthesis leverages modular approaches, enabling derivatization for structure-activity studies. Applications may include kinase inhibition or antimicrobial research, given the pharmacophore’s resemblance to bioactive thiazole derivatives. Analytical characterization confirms high purity, ensuring reproducibility in experimental settings.
4-butoxy-N-2-(2-phenyl-1,3-thiazol-4-yl)ethylbenzamide structure
863512-87-2 structure
Product Name:4-butoxy-N-2-(2-phenyl-1,3-thiazol-4-yl)ethylbenzamide
CAS No:863512-87-2
MF:C22H24N2O2S
MW:380.503164291382
CID:6577834
Update Time:2025-05-19

4-butoxy-N-2-(2-phenyl-1,3-thiazol-4-yl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-butoxy-N-2-(2-phenyl-1,3-thiazol-4-yl)ethylbenzamide
    • 4-butoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide
    • Benzamide, 4-butoxy-N-[2-(2-phenyl-4-thiazolyl)ethyl]-
    • Inchi: 1S/C22H24N2O2S/c1-2-3-15-26-20-11-9-17(10-12-20)21(25)23-14-13-19-16-27-22(24-19)18-7-5-4-6-8-18/h4-12,16H,2-3,13-15H2,1H3,(H,23,25)
    • InChI Key: STDNBKHUJITDBG-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CSC(C2=CC=CC=C2)=N1)(=O)C1=CC=C(OCCCC)C=C1

Experimental Properties

  • Density: 1.158±0.06 g/cm3(Predicted)
  • pka: 14.54±0.46(Predicted)

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Additional information on 4-butoxy-N-2-(2-phenyl-1,3-thiazol-4-yl)ethylbenzamide

4-Butoxy-N-2-(2-Phenyl-1,3-Thiazol-4-yl)ethylbenzamide (CAS No. 863512-87-2): A Comprehensive Overview

4-Butoxy-N-2-(2-Phenyl-1,3-thiazol-4-yl)ethylbenzamide (CAS No. 863512-87-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical properties, biological activities, and recent research developments surrounding this compound.

The molecular formula of 4-butoxy-N-2-(2-phenyl-1,3-thiazol-4-yl)ethylbenzamide is C20H23NOS, and it has a molecular weight of approximately 337.47 g/mol. The compound's structure consists of a benzamide core with a butoxy substituent on the phenyl ring and a thiazole moiety linked to an ethylamine chain. This intricate arrangement of functional groups imparts specific chemical and biological properties that make it an interesting target for drug development.

One of the key areas of research involving 4-butoxy-N-2-(2-phenyl-1,3-thiazol-4-yl)ethylbenzamide is its potential as an anti-inflammatory agent. Recent studies have demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 4-butoxy-N-2-(2-phenyl-1,3-thiazol-4-yl)ethylbenzamide could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 4-butoxy-N-2-(2-phenyl-1,3-thiazol-4-yl)ethylbenzamide has also been investigated for its potential as an anticancer agent. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer cells.

The pharmacokinetic profile of 4-butoxy-N-2-(2-phenyl-1,3-thiazol-4-yl)ethylbenzamide has been another focus of recent research. Studies have indicated that this compound has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an orally administered therapeutic agent. Additionally, preliminary toxicity studies have shown that 4-butoxy-N-2-(2-phenyl-1,3-thiazol-4-yl)ethylbenzamide is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.

The structural features of 4-butoxy-N-2-(2-phenyl-1,3-thiazol-4-y l)ethylbenzamide, particularly the presence of the thiazole ring and the butoxy substituent, contribute to its unique biological activities. The thiazole ring is known to enhance the lipophilicity and membrane permeability of compounds, which can improve their bioavailability and cellular uptake. The butoxy substituent on the phenyl ring may also play a role in modulating the compound's interactions with biological targets.

In conclusion, 4-butoxy-N-2-(2-phenyl -1 , 3 -th iaz ol - 4 - yl ) e t h y l b e n z am i d e strong > (CAS No. 863512 - 87 - 2 ) represents a promising lead compound in the development of novel therapeutic agents for inflammatory and cancer-related diseases. Ongoing research continues to explore its full potential and optimize its properties for clinical applications. As new findings emerge, this compound is likely to play an increasingly important role in advancing our understanding and treatment of these conditions.

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